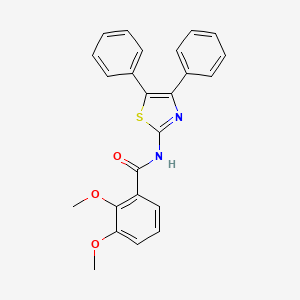

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide

描述

属性

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c1-28-19-15-9-14-18(21(19)29-2)23(27)26-24-25-20(16-10-5-3-6-11-16)22(30-24)17-12-7-4-8-13-17/h3-15H,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBILVNLMDGAPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Biological Activity of Substituted Diphenylthiazole Benzamides

Abstract

The diphenylthiazole benzamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this versatile chemical class, synthesizing current research to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the core synthetic strategies, delve into the primary therapeutic applications—anticancer, antimicrobial, and anti-inflammatory activities—and elucidate the underlying mechanisms of action. This document is structured to explain the causality behind experimental choices, present self-validating protocols for key assays, and ground all claims in authoritative, verifiable references.

Introduction: The Diphenylthiazole Benzamide Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, structures incorporating the thiazole nucleus are of particular interest due to their diverse pharmacological profiles.[1][2] When fused within a diphenylthiazole benzamide framework, the resulting molecule gains unique structural and electronic properties that facilitate interactions with a wide array of biological targets. This scaffold's rigidity, combined with the potential for diverse substitutions on its phenyl and benzamide rings, allows for fine-tuning of its physicochemical properties and biological specificity. Researchers have successfully exploited this adaptability to develop potent agents for oncology, infectious diseases, and inflammatory conditions.[3][4][5] This guide will dissect the structure-activity relationships (SAR) and molecular mechanisms that drive these therapeutic effects.

Synthetic Strategies: Building the Core Scaffold

The synthesis of diphenylthiazole benzamide derivatives is typically achieved through a multi-step process. A common and efficient route involves the reaction of phenacyl bromide analogs with a substituted thiourea, followed by condensation with a substituted benzoyl chloride.[6] This modular approach is highly advantageous as it allows for the introduction of diverse functional groups on all three major components of the scaffold: the two phenyl rings and the benzamide moiety.

General Synthetic Workflow Diagram

The following diagram illustrates a representative synthetic pathway. The choice of specific reagents and reaction conditions is critical for optimizing yield and purity, and is dictated by the nature of the desired R1, R2, and R3 substituents.

Caption: General synthesis of diphenylthiazole benzamides.

Anticancer Activity: A Multi-Targeted Approach

A significant body of research highlights the potent anticancer activity of diphenylthiazole benzamides against various human cancer cell lines.[5][7] Their mechanism of action is often multi-targeted, which can be a distinct advantage in overcoming the complex and redundant signaling pathways that drive cancer progression.

Key Molecular Targets and Mechanisms of Action

-

Cyclooxygenase-2 (COX-2) Inhibition: Chronic inflammation is strongly linked to cancer development, and the COX-2 enzyme is a key mediator of this process.[7] Many diphenylthiazole derivatives exhibit potent and selective COX-2 inhibition, a mechanism they share with some non-steroidal anti-inflammatory drugs (NSAIDs) that have known chemopreventive effects.[5] The inhibition of COX-2 is thought to impede tumor growth by reducing the synthesis of prostaglandins, which are involved in angiogenesis and cell proliferation.[5]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Several studies have identified diphenylthiazole benzamides as potent inhibitors of key RTKs.

-

EGFR and BRAF: Compounds have shown remarkable activity against Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase, both of which are critical components of signaling pathways that regulate cell growth and division.[3] For instance, compounds 10b and 17b from one study demonstrated potent EGFR inhibition with IC50 values of 0.4 and 0.2µM, respectively.[3]

-

ROR1: The Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is overexpressed in several cancers, including non-small cell lung cancer (NSCLC), and is a promising therapeutic target.[8] A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were designed as ROR1 inhibitors, with compound 7h showing an IC50 of 3.5 μM against H1975 lung cancer cells and inducing cell cycle arrest.[8]

-

-

Apoptosis Induction: Some N-substituted benzamides have been shown to induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This involves the release of cytochrome c into the cytosol, leading to the activation of caspase-9, a key executioner of apoptosis.[9] This mechanism can be independent of p53 status, making it effective even in cancers with p53 mutations.[9]

Signaling Pathway: EGFR Inhibition

The diagram below shows a simplified EGFR signaling cascade and the point of intervention for diphenylthiazole benzamide inhibitors.

Caption: Inhibition of the EGFR signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the anticancer potency is highly dependent on the nature and position of substituents. For example, the presence of electron-withdrawing groups on the benzamide phenyl ring often enhances activity.[10] The specific substitutions dictate the affinity for different kinase targets, allowing for the rational design of either multi-targeted or highly selective inhibitors.

Tabulated Anticancer Activity Data

| Compound ID | Key Substituents | Target(s) | Target Cell Line | IC50 (µM) | Reference |

| 10b | Not Specified | EGFR, BRAF | Various | 0.4 (EGFR), 1.3 (BRAF) | [3] |

| 17b | Not Specified | EGFR, BRAF | Various | 0.2 (EGFR), 1.7 (BRAF) | [3] |

| 15b | Thiazolidinone | COX-2 | Five cell lines | 8.88 - 19.25 | [5] |

| 8a | Methylglycine | Not Specified | MCF-7, HT-29, A549 | 0.6 - 4.0 | [7] |

| 7h | 3-(2-aminobenzo[d]thiazol-5-yl) | ROR1 | H1975 (NSCLC) | 3.5 | [8] |

| 42 | Chloromethylbenzamide | Not Specified | A549, HCT-116, etc. | 1.1 - 8.8 | [10] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of diphenylthiazole benzamide derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) should also be included. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity: Combating Drug Resistance

The benzothiazole moiety, a close relative of the diphenylthiazole core, is a well-established pharmacophore in antimicrobial drug discovery.[1][4][11] Substituted diphenylthiazole benzamides have demonstrated significant potential as antibacterial and antifungal agents, offering novel mechanisms to combat the growing threat of antimicrobial resistance.[2][12]

Mechanisms of Antimicrobial Action

-

Enzyme Inhibition: A primary mechanism involves the inhibition of essential bacterial enzymes.

-

Dihydropteroate Synthase (DHPS): Some sulfonamide-containing benzothiazole derivatives act as competitive inhibitors of DHPS, an enzyme crucial for bacterial folic acid synthesis.[1] By competing with the natural substrate, 4-aminobenzoic acid (PABA), these compounds disrupt a vital metabolic pathway, leading to bacteriostasis.

-

DNA Gyrase/Topoisomerase: These enzymes are essential for bacterial DNA replication and repair. Molecular docking studies have suggested that certain derivatives can bind favorably to the active site of DNA gyrase, preventing its function and leading to bacterial cell death.[11]

-

-

Cell Wall Synthesis Disruption: Phenylthiazole-based compounds have been shown to target cell wall synthesis, a mechanism that is particularly effective against Gram-positive bacteria like vancomycin-resistant enterococci (VRE).[13] They can inhibit enzymes such as undecaprenyl diphosphate phosphatase (UPPP), which is critical for the recycling of the lipid carrier involved in peptidoglycan synthesis.[13]

-

Membrane Perturbation: The lipophilic nature of the diphenylthiazole scaffold can facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular contents.[4]

Tabulated Antimicrobial Activity Data

| Compound ID | Key Substituents | Target Organism(s) | MIC (µg/mL) | Reference |

| A07 | 2-methoxy-5-chloro-benzamide | S. aureus, E. coli | 3.91 - 15.6 | [4] |

| 66c | Sulfonamide analog | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [12] |

| Compound 1 | Phenylthiazole aminoguanidine | Vancomycin-resistant E. faecalis | 1 - 8 | [13] |

| Compound 3 | Phenylthiazole aminoguanidine | Vancomycin-resistant E. faecium | 0.5 - 4 | [13] |

| A1, A2, A9 | Not Specified | E. coli, S. aureus | Promising Activity | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Workflow Diagram:

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

-

Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). Typically, 50 µL of broth is added to wells 2-12. A 100 µL volume of the highest drug concentration is added to well 1, and then 50 µL is serially transferred from well 1 to 11, with the last 50 µL being discarded.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), bringing the total volume to 100 µL.

-

Controls:

-

Growth Control (Positive): Well 11 should contain broth and bacteria but no drug.

-

Sterility Control (Negative): Well 12 should contain only broth to check for contamination.

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Perspectives

Substituted diphenylthiazole benzamides have firmly established themselves as a versatile and highly promising scaffold in drug discovery. Their multi-targeted action in cancer, potent inhibition of essential microbial pathways, and anti-inflammatory properties underscore their therapeutic potential. The modular nature of their synthesis allows for extensive SAR exploration, paving the way for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on optimizing lead compounds to enhance their drug-like properties, including metabolic stability and oral bioavailability.[11][14] Furthermore, exploring these compounds as dual-target inhibitors, for instance, dual sEH/FAAH inhibitors for pain management, represents an exciting frontier.[14][15] As our understanding of the complex interplay between signaling pathways in disease deepens, the diphenylthiazole benzamide scaffold is poised to deliver novel and effective therapeutic agents.

References

- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Abdel-Azeem, A. H. (2017).

- Unknown. (n.d.). Synthesis of the novel (4-phenylthiazol-2(3H)-ylidene) benzamide derivatives.

- Patel, R. V., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Publishing.

- Unknown. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series.

- Abdelazeem, A. H., et al. (2014). Design, synthesis and biological evaluation of novel diphenylthiazole-based cyclooxygenase inhibitors as potential anticancer agents. PubMed.

- El-Moghazy, S. M., et al. (2017). Exploring the Anticancer and Anti-Inflammatory Activities of Novel Diphenylthiazole-Amino Acid Conjugates. Journal of Applied Pharmaceutical Science.

- Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

- Singh, P., & Singh, A. (n.d.).

- Unknown. (n.d.). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives.

- Perković, I., et al. (n.d.).

- Su, M., et al. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed.

- Sharma, A., et al. (n.d.).

- Miller, C., et al. (n.d.). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. PMC.

- Unknown. (2026). Biological Evaluation, Synthesis and Design of Benzothiazole Derivatives for Antimicrobial Activity.

- Unknown. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

- Desai, N., et al. (n.d.).

- Cicic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.

- Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed.

- Cicic, S., et al. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijsr.net [ijsr.net]

- 3. Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of novel diphenylthiazole-based cyclooxygenase inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship (SAR) of Thiazole Amides: A Technical Guide for Drug Discovery

Senior Application Scientist

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] When incorporated into an amide linkage, the resulting thiazole amides present a versatile and highly modulable platform for drug design. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazole amides across various therapeutic areas, including oncology, infectious diseases, and inflammation. We will dissect the synthetic strategies employed to generate chemical diversity, analyze the impact of structural modifications on biological activity, and provide detailed experimental protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of compounds.

Introduction: The Thiazole Amide Scaffold

Thiazole, a five-membered heterocyclic ring containing one sulfur and one nitrogen atom, is a cornerstone of medicinal chemistry.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal component in drug candidates.[3][4] The incorporation of an amide group (-C(O)NH-) to the thiazole core creates the "thiazole amide" scaffold, a structure that has demonstrated a remarkable breadth of biological activities.[5][6][7] These activities range from anticancer and antimicrobial to potent and selective enzyme inhibition.[8][9][10]

The power of the thiazole amide scaffold lies in its synthetic tractability and the numerous points for structural diversification. As illustrated below, the core structure presents at least three key regions (R1, R2, and R3) where modifications can be systematically introduced to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The exploration of how changes in these regions affect the biological activity of the molecule is the essence of Structure-Activity Relationship (SAR) studies.[3]

The causality behind this workflow is efficiency. By creating a stable, common intermediate like a thiazole carboxylic acid, chemists can then perform parallel amide couplings with a large library of commercially available or custom-synthesized amines. [11]This approach rapidly generates a wide array of final compounds, each with a unique R3 group, allowing for a thorough investigation of its impact on biological activity. Similar strategies can be employed to vary the R1 and R2 positions earlier in the synthesis.

SAR of Thiazole Amides in Major Therapeutic Areas

Thiazole amides have been successfully developed as inhibitors for a wide range of biological targets. The following sections detail the SAR for key therapeutic applications.

Anticancer Activity

Thiazole amides have shown significant potential as anticancer agents, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. [12][13] Key SAR Insights for Anticancer Activity:

-

R1 Position (2-position of thiazole): This position is critical for target engagement. Often, a substituted phenyl or other aromatic ring at this position is required. For example, in a series of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides, the substitution on the 2-phenyl ring significantly modulated activity against cancer cell lines like A-549 and HCT-8. [6]A 2-chlorophenyl group was found to be particularly effective. [6][14]* R2 Position (4-position of thiazole): Small, electron-withdrawing groups like trifluoromethyl (CF3) are often beneficial. [6]This group can enhance cell permeability and metabolic stability.

-

R3 Position (Amide Substituent): The nature of the amide substituent is highly variable and target-dependent. In a series of Akt kinase inhibitors, a (S)-1-amino-3-phenylpropan-2-yl group served as a key pharmacophore, with further substitutions on the terminal phenyl ring fine-tuning the potency. [9][15]For thiazole-pyrimidine linked amides, compounds with unsubstituted or halogen-substituted phenyl rings at this position showed the most promising activity against a panel of cancer cell lines. [16] Table 1: Representative SAR Data for Anticancer Thiazole Amides

| Compound ID | R1 (2-position) | R2 (4-position) | R3 (Amide Substituent) | Target/Assay | IC50 Value | Reference |

| 5m | 2-pyridyl | H | (S)-1-amino-3-(2,4-dichlorophenyl)propan-2-yl | Akt1 Kinase | 25 nM | [9] |

| 8a | 2-fluorophenyl | CF3 | 4-chloro-2-methylphenyl | A-549 Cells | 48% inhibition @ 5 µg/mL | [6] |

| 13b | Imidazo-pyrazole | H | 2-chlorophenyl | A549 Cells | 0.043 µM | [16] |

| IV | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 4-methylphenyl | Tubulin Polymerization | 2.00 µM | [17] |

This data clearly illustrates that a combination of aromatic interactions at the R1 and R3 positions, coupled with specific electronic features at R2, drives the anticancer potency of these compounds.

Antimicrobial Activity

The thiazole amide scaffold is also a fertile ground for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. [10][18][19] Key SAR Insights for Antimicrobial Activity:

-

Hybrid Molecules: A common strategy is to link the thiazole amide to another heterocyclic scaffold known for antimicrobial properties, such as pyrazoline or coumarin. [18][19]* R1 Position: In many series, this position is occupied by another heterocyclic ring. For instance, thiazole-pyrazoline hybrids have shown promising activity. [18]The substituents on this appended ring are crucial; for example, a 2,5-dimethoxyphenyl group on the pyrazoline ring was found to be more favorable than a thiophene group. [18]* R3 Position (Amide Substituent): SAR studies have shown that bulky groups, such as large heterocycles or sulfonamides, can decrease activity. [18]In contrast, the presence of a simple phenyl ring often enhances antibacterial action. [19]Specific substitutions on this phenyl ring, such as para-methoxy, chloro, or nitro groups, can modestly increase activity. [19] Table 2: Representative SAR Data for Antimicrobial Thiazole Amides

| Compound Class | Key Structural Features | Target Organism(s) | Activity | Reference |

| Thiazolyl-Pyrazoline | 4-bromophenyl at thiazole C4; ethyl carboxylate at C5 | M. tuberculosis | Good activity | [18] |

| Thiazole-Pyrazoline Hybrids | Phenyl ring on pyrazoline | Bacteria | Enhanced antibacterial action | [19] |

| Indolin-2-one Hybrids | Condensation with aminothiazoles | S. aureus, E. coli | Active against Gram +ve & -ve | [20] |

| Sulfonamide Derivatives | Sulfonamide group appended | Bacteria, Fungi | Broad-spectrum activity | [21] |

The data suggests that for antimicrobial activity, the thiazole amide often acts as a central linker, and its potency is heavily influenced by the nature of the larger heterocyclic systems attached to it.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

Protocol: Synthesis of a 2-Aryl-thiazole-5-carboxamide Derivative

This protocol is a representative example based on methodologies described in the literature for synthesizing compounds like those in Table 1. [6][11] Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate (Intermediate)

-

To a solution of 2-fluorobenzothioamide (1.0 eq) in ethanol, add ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.1 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the thiazole ester intermediate.

-

Characterize the intermediate by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Step 2: Saponification to Thiazole-5-carboxylic Acid

-

Dissolve the thiazole ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step 3: Amide Coupling to Yield Final Product

-

Dissolve the thiazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10 minutes.

-

Add the desired amine (e.g., 4-chloro-2-methylaniline) (1.1 eq) to the mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound by column chromatography or preparative HPLC.

-

Confirm the structure and purity of the final thiazole amide using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., A-549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test thiazole amide compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide). [16]3. Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The thiazole amide scaffold is a proven platform for the discovery of potent and selective modulators of biological targets. The extensive body of research clearly demonstrates that systematic modifications at the 2-, 4-, and 5- (via the amide) positions of the thiazole ring can profoundly influence biological activity. SAR studies have revealed key principles for designing novel anticancer, antimicrobial, and anti-inflammatory agents. For instance, aromatic substituents at the 2-position are often crucial for anticancer activity, while linking to other heterocycles is a promising strategy for antimicrobials.

Future research will likely focus on leveraging computational tools for more predictive in silico design, exploring novel and underexplored biological targets, and optimizing the pharmacokinetic and safety profiles of these compounds to translate their potent in vitro activity into clinical success. The continued exploration of the chemical space around the thiazole amide core promises to yield the next generation of innovative therapeutics.

References

A complete list of all sources cited within this guide is provided below.

- Gupta, V., & Kant, V. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Synthesis and Biological Activity of Aryl Thiazole Piperidine Amide Compounds. (n.d.).

- Li, Y., et al. (2016).

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Saeed, A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-868.

- Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.).

- Li, Z., et al. (2012). New Thiazole Carboxamides as Potent Inhibitors of Akt Kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1147-1151.

- Shalaby, R. H., & El-Moneim, M. F. A. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(8), 4065-4076.

- Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(28), 4958-5009.

- Oniga, O., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 346.

- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.

- Li, Y., et al. (2016).

- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.

- El-Abd, M. A., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 1-17.

- Helal, C. J., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5525.

- A Review On Chemistry And Antimicrobial Activity Of Thiazole. (n.d.).

- Tsolaki, E., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(23), 5733.

- Kumar, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4879.

- Kadhim, A. J. (2020). Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay). NeuroQuantology, 18(1), 16-25.

- Zandona, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Arhiv za higijenu rada i toksikologiju, 73(3), 196-206.

- Systematic Review On Thiazole And Its Applications. (n.d.).

- Li, Z., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1147-1151.

- Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(28), 4958-5009.

- Ebaida, M. S., et al. (2024).

- Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-2494.

- Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Pharmaceutical Science, 1(1), 1-10.

- Oniga, O., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 346.

- Kumar, D., et al. (2021). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives.

- Hasanah, I., & Nurziana. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7988.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. kuey.net [kuey.net]

- 4. mdpi.com [mdpi.com]

- 5. scialert.net [scialert.net]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. tandfonline.com [tandfonline.com]

- 9. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jchemrev.com [jchemrev.com]

- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]

- 21. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Next-Generation p38α MAP Kinase Inhibitors: The Strategic Role of the Thiazole Scaffold

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) is a central signaling node in pro-inflammatory pathways, regulating the cellular response to external stimuli and driving the biosynthesis of key cytokines such as TNF-α and IL-1β[1]. Despite its validation as a therapeutic target for rheumatoid arthritis, COPD, and certain malignancies, clinical success has historically been hindered by off-target kinome toxicity and transient efficacy.

Recent breakthroughs in structure-based drug design have highlighted the thiazole scaffold as a privileged pharmacophore. Its unique physicochemical properties enable precise interactions within both the ATP-binding hinge region and adjacent allosteric pockets. This technical guide explores the structural rationale, quantitative structure-activity relationships (SAR), and self-validating experimental workflows required to successfully develop thiazole-based p38α MAPK inhibitors.

The p38α MAPK Target Landscape & Structural Biology

To design effective inhibitors, one must first understand the causality of the signaling cascade. The p38α isoform is activated by upstream kinases (MKK3/MKK6) in response to cellular stress or lipopolysaccharide (LPS) exposure. Once activated via dual phosphorylation at Thr180 and Tyr182, p38α phosphorylates downstream substrates like MK2 (MAPKAPK2), which directly stabilizes mRNA transcripts of pro-inflammatory cytokines[1].

Fig 1. The p38α MAPK signaling cascade driving pro-inflammatory cytokine release.

The Structural Challenge

The primary challenge in kinase drug discovery is achieving selectivity. The ATP-binding pocket is highly conserved across the human kinome (~518 kinases). To overcome this, modern drug design targets specific conformational states:

-

DFG-in (Active State): Targeted by Type I inhibitors.

-

DFG-out (Inactive State): Targeted by Type II inhibitors, which access a deep hydrophobic pocket exposed when the Asp-Phe-Gly (DFG) motif flips[2].

-

Folded P-loop Conformations: Inducing a folded P-loop state provides a structural mechanism for remarkably improved kinome-wide selectivity[2].

Medicinal Chemistry: The Thiazole Scaffold Advantage

The 1,3-thiazole ring is a versatile, electron-rich heteroaromatic system. In the context of p38α inhibition, it serves two distinct mechanistic roles depending on the substitution pattern:

-

Hinge-Binding (Type I Inhibition): The nitrogen atom at the 3-position of the thiazole acts as an excellent hydrogen bond acceptor. In 4-phenyl-5-pyridyl-1,3-thiazole derivatives, the scaffold anchors the molecule to the backbone amides of Met109 and Gly110 in the hinge region, while the pyridyl and phenyl rings project into the hydrophobic regions I and II, respectively[3].

-

Allosteric Modulation (Type II/III Inhibition): When incorporated into urea derivatives (e.g., N-pyrazole, N'-thiazole-ureas), the thiazole acts as a lipophilic tail that penetrates the allosteric pocket. Guided by complex crystal structures, these scaffolds introduce key structural elements that form novel hydrogen bonding interactions within the allosteric site of p38α, resulting in potent Type III inhibitors[4].

Quantitative SAR Analysis

The following table synthesizes quantitative pharmacological data from leading thiazole-based p38α development programs.

| Compound Class | Representative Lead | Binding Mode | Target Profile | In Vitro IC50 (p38α) | Cellular Efficacy (TNF-α) | In Vivo Efficacy |

| 4-phenyl-5-pyridyl-1,3-thiazole | Compound 10b[3] | Type I (Hinge) | p38α / p38β | Potent (< 50 nM) | High (THP-1 cells) | MED = 30 mg/kg (CIA Mouse Model) |

| N-pyrazole, N'-thiazole urea | Compound 18c[4] | Type III (Allosteric) | p38α selective | 135 ± 21 nM | High (HeLa MK2 phosphorylation) | N/A |

| Folded P-loop Modulators | SR-318 (Compound 93)[2] | Type II (DFG-out) | p38α / p38β | Highly Potent | High (Whole Blood) | Target Validation Probe |

Data Interpretation: The transition from Type I (Compound 10b) to Type III (Compound 18c) demonstrates a strategic shift toward allosteric targeting to improve kinome selectivity, while maintaining nanomolar potency[3][4].

Discovery & Validation Workflow

To successfully advance a thiazole hit to a lead candidate, a rigorous, self-validating workflow must be employed.

Fig 2. Self-validating discovery workflow for thiazole-based p38α MAPK inhibitors.

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that protocols must not merely generate data; they must prove their own reliability. Below are the definitive methodologies for validating p38α thiazole inhibitors.

Protocol A: In Vitro p38α Kinase Activity Assay (TR-FRET)

Causality: Thiazole derivatives with extended conjugated systems often exhibit auto-fluorescence, which causes false positives in standard luminescence or fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal reading, completely bypassing compound auto-fluorescence.

Step-by-Step Procedure:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme/Substrate Mix: Dilute recombinant human p38α and ULight-labeled MBP (Myelin Basic Protein) substrate in kinase buffer.

-

Compound Addition: Dispense 100 nL of thiazole compounds (10-point dose-response in DMSO) into a 384-well ProxiPlate.

-

Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at RT to allow for allosteric binding kinetics (crucial for Type II/III inhibitors).

-

ATP Addition: Add 5 µL of ATP (at the predetermined Km of 25 µM) to initiate the reaction. Incubate for 60 minutes.

-

Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to halt kinase activity) and Eu-anti-phospho-MBP antibody. Incubate for 1 hour.

-

Readout: Read on a compatible microplate reader (e.g., EnVision) at 615 nm (Europium) and 665 nm (ULight).

Self-Validation System:

-

Z'-Factor Calculation: Every plate must contain 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme). The plate is only valid if the Z'-factor is > 0.6.

-

Reference Control: SB203580 must be run on every plate. The assay is validated only if the IC50 of SB203580 falls within 3-fold of its historical mean (~45 nM).

Protocol B: Cellular TNF-α Release Assay in THP-1 Cells

Causality: Biochemical potency does not guarantee cellular permeability or efficacy. Human monocytic THP-1 cells stimulated by lipopolysaccharide (LPS) mimic the physiological macrophage response, providing a direct readout of p38α-mediated TNF-α release[3].

Step-by-Step Procedure:

-

Cell Seeding: Plate THP-1 cells at 50,000 cells/well in 96-well plates in RPMI 1640 medium (10% FBS).

-

Pre-Incubation: Treat cells with serial dilutions of thiazole inhibitors for 1 hour at 37°C, 5% CO2.

-

Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 4 hours.

-

Supernatant Harvesting: Centrifuge the plate at 1,000 x g for 5 minutes. Transfer 50 µL of supernatant to a new plate for TNF-α quantification via AlphaLISA or standard ELISA.

-

Viability Counter-Screen: To the remaining cells and medium, add 50 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

Self-Validation System:

-

Cytotoxicity Deconvolution: A compound that kills cells will artificially lower TNF-α levels. The CellTiter-Glo step validates that the reduction in TNF-α is due to true target engagement, not cytotoxicity. A valid lead compound must exhibit a Therapeutic Index (CC50 / IC50) of > 10.

Sources

- 1. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Hantzsch synthesis of 4,5-diphenyl-2-aminothiazole

Application Note: Precision Hantzsch Synthesis of 4,5-Diphenyl-2-aminothiazole

Executive Briefing

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting anti-inflammatory, antimicrobial, and antiplatelet activities [1]. The classical Hantzsch thiazole synthesis remains the most robust, scalable, and atom-economical pathway for constructing this heterocycle. This application note details a highly optimized, self-validating protocol for the synthesis of 4,5-diphenyl-2-aminothiazole from 2-bromo-1,2-diphenylethanone (desyl bromide) and thiourea. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and in-process controls (IPCs) that ensure reproducible, high-yield outcomes.

Mechanistic Architecture & Causality

The synthesis relies on a bimolecular condensation followed by an intramolecular cyclization. Understanding the transition states is critical for troubleshooting and scaling the reaction.

-

S-Alkylation (SN2): The reaction initiates with the highly nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of desyl bromide. The choice of absolute ethanol as a polar protic solvent is deliberate; it stabilizes the developing charge in the SN2 transition state while keeping the reaction temperature strictly capped at 78°C (reflux), preventing thermal decomposition of the reactants [2].

-

Intramolecular Cyclization: The resulting S-alkyl isothiouronium intermediate undergoes rapid intramolecular attack by the unprotonated imine/amine nitrogen onto the adjacent carbonyl carbon, forming a 5-membered hydroxythiazolidine intermediate.

-

Aromatization: Acid-catalyzed dehydration (driven by the thermodynamic stability of the resulting aromatic system) yields the 4,5-diphenyl-2-aminothiazole hydrobromide salt.

Mechanistic pathway of the Hantzsch synthesis of 4,5-diphenyl-2-aminothiazole.

Self-Validating Experimental Protocol

Safety Note: Desyl bromide is a potent lachrymator and skin irritant. All handling must occur within a certified fume hood using appropriate PPE.

Phase 1: Reaction Assembly & Thermal Activation

-

Setup: To an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 2.75 g (10.0 mmol) of desyl bromide and 0.84 g (11.0 mmol) of thiourea.

-

Solvation: Suspend the solid reagents in 25 mL of absolute ethanol. Causality: A 1.1 molar excess of thiourea is utilized to ensure the complete consumption of the lachrymatory desyl bromide, simplifying downstream purification.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C using an oil bath. As the reaction progresses, the suspension will transition into a clear, pale-yellow solution. Maintain reflux for exactly 2.0 hours.

Phase 2: In-Process Control (IPC) 4. TLC Validation: After 1.5 hours, withdraw a 10 µL aliquot and spot it on a silica gel TLC plate alongside a desyl bromide standard. Elute using Hexane:Ethyl Acetate (2:1).

-

Validation Logic: Desyl bromide (non-polar) will migrate near the solvent front ( Rf≈0.8 ), whereas the highly polar aminothiazole salt remains near the baseline ( Rf≈0.1 ). The complete disappearance of the top spot validates reaction completion [2].

Phase 3: Isolation & Free-Base Conversion 5. Quenching: Remove the flask from heat and allow it to cool to room temperature. Pour the crude mixture into 100 mL of vigorously stirred, ice-cold distilled water. 6. Neutralization: Dropwise, add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the pH stabilizes at 8.0–8.5.

-

Causality: The reaction initially yields the thiazolium hydrobromide salt, which is partially soluble. NaHCO₃ is a mild base that cleanly deprotonates the salt to form the highly insoluble free base without hydrolyzing any unreacted intermediates, triggering massive precipitation of a yellow solid [1].

-

Filtration: Collect the precipitate via vacuum filtration (Büchner funnel). Wash the filter cake with 3 × 20 mL of cold distilled water to extract residual inorganic salts (NaBr) and unreacted thiourea.

Phase 4: Purification 8. Recrystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter and dry the crystals in a vacuum oven at 50°C for 12 hours.

Self-validating experimental workflow for 4,5-diphenyl-2-aminothiazole synthesis.

Quantitative Data Synthesis & Characterization

The following table summarizes the stoichiometric rationale and expected analytical benchmarks for the synthesized 4,5-diphenyl-2-aminothiazole.

| Parameter | Value | Rationale / Causality |

| Desyl Bromide | 1.0 Equivalent | Limiting reagent; highly reactive α-haloketone. |

| Thiourea | 1.1 Equivalents | Slight excess ensures complete consumption of the electrophile. |

| Solvent | Absolute Ethanol | Polar protic nature stabilizes the S-alkylation transition state. |

| Neutralizing Agent | Sat. NaHCO₃ (aq) | Mild base cleanly deprotonates the thiazolium salt without side reactions. |

| Expected Yield | 85 - 92% | High thermodynamic driving force for aromatization [3]. |

| Melting Point | 179 – 182 °C | Sharp melting point indicates successful removal of unreacted thiourea [3]. |

| Appearance | Light yellow crystals | Visual confirmation of the conjugated aromatic system. |

| ¹H NMR (DMSO-d₆) | δ 7.42-7.25 (m, 10H), 7.13 (s, 2H) | Confirms the two phenyl rings and the primary amine (D₂O exchangeable). |

Critical Parameters & Troubleshooting

-

Oily Precipitate During Neutralization: If the product crashes out as an oil rather than a solid during the NaHCO₃ quench, it indicates that the ethanol concentration in the aqueous quench is too high, or the neutralization was performed too rapidly. Resolution: Gently heat the aqueous suspension to 40°C and allow it to cool slowly with vigorous stirring to induce crystallization.

-

Low Yield / Dark Discoloration: Indicates thermal degradation or the presence of oxidized impurities in the desyl bromide starting material. Resolution: Ensure the desyl bromide is a pale, free-flowing powder before use. If it is dark brown, it must be recrystallized from hexanes prior to the Hantzsch synthesis.

References

-

Inoue, H., Ikesue, K., & Taniguchi, Y. (1995). Synthesis and Antiplatelet Activity of 2-Amino-4, 5-diphenylthiazole Derivatives. Yakugaku Zasshi, 115(8), 603-610. URL:[Link]

-

Xue, et al. (2021). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I₂/dimethyl sulfoxide as a catalytic oxidative system. Journal of Chemical Research, 45(1-2). URL:[Link]

Application Note: Amide Coupling of 2-Aminothiazoles with Dimethoxybenzoyl Chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol and mechanistic rationale for the efficient N -acylation of 2-aminothiazoles using dimethoxybenzoyl chloride.

Introduction & Mechanistic Rationale

The 2-aminothiazole scaffold is a privileged heterocycle ubiquitous in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics[1][2]. However, the functionalization of this scaffold via amide coupling presents a significant chemical challenge.

The exocyclic amine of 2-aminothiazole is a notoriously poor nucleophile. The lone pair of electrons on the nitrogen atom is heavily delocalized into the electron-deficient thiazole ring, providing aromatic stabilization but drastically reducing its reactivity toward electrophiles[3]. Consequently, standard peptide coupling reagents (e.g., EDC, HATU) often result in sluggish reactions, low yields, or require elevated temperatures that promote substrate degradation[3][4].

To overcome this intrinsic poor nucleophilicity, highly reactive acyl chlorides, such as 3,4-dimethoxybenzoyl chloride, are employed[5][6]. The reaction is optimally driven by the addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N -acylpyridinium intermediate. This activated species lowers the activation energy barrier, allowing the weakly nucleophilic 2-aminothiazole to attack efficiently, facilitating rapid amide bond formation[6][7].

Figure 1: DMAP-catalyzed mechanistic pathway for the acylation of 2-aminothiazoles.

Experimental Design & Causality

The success of this coupling relies heavily on the precise selection of the solvent, base, and catalyst.

-

Base Selection (TEA vs. Pyridine): While pyridine can act as both the solvent and a weak nucleophilic catalyst[8], the use of Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA) in a non-nucleophilic solvent is preferred for cleaner profiles. The base is strictly required to neutralize the HCl generated during the reaction; otherwise, the 2-aminothiazole will become protonated, rendering it completely non-nucleophilic[6].

-

Catalyst (DMAP): The addition of catalytic DMAP (0.1–0.2 equivalents) is non-negotiable for sterically hindered or highly electron-deficient thiazoles. It prevents the competing hydrolysis of the dimethoxybenzoyl chloride by accelerating the desired productive pathway[3].

-

Temperature Control: Dimethoxybenzoyl chloride is highly reactive. Dropwise addition at 0 °C is critical to suppress the formation of diacylated byproducts (acylation at both the exocyclic nitrogen and the thiazole ring nitrogen)[6].

Table 1: Optimization Matrix of Reaction Conditions

| Solvent | Base (Equiv) | Catalyst (Equiv) | Temperature | Time | Yield (%) | Observation / Causality |

| THF | TEA (2.0) | None | Reflux | 24 h | <30% | Poor nucleophilicity of amine limits conversion without activation. |

| Pyridine | Pyridine (Solvent) | None | RT | 12 h | 60-70% | Pyridine acts as both base and weak nucleophilic catalyst[8]. |

| DCM | TEA (2.0) | DMAP (0.1) | 0 °C to RT | 4 h | 85-95% | DMAP forms highly reactive acylpyridinium intermediate[6]. |

| DMF | DIPEA (2.0) | DMAP (0.1) | RT | 6 h | 80-85% | Good alternative for poorly soluble 2-aminothiazole derivatives. |

Standard Operating Protocol (SOP)

The following protocol details the optimal conditions for synthesizing N -(thiazol-2-yl)-3,4-dimethoxybenzamide derivatives, adapted from validated industrial and academic methodologies[3][6].

Reagents & Materials

-

2-Aminothiazole derivative (1.0 equiv)

-

3,4-Dimethoxybenzoyl chloride (1.1 equiv)

-

Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA) (2.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO 3 and Brine

Step-by-Step Methodology

-

Reaction Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N 2 or Argon). Dissolve the 2-aminothiazole derivative (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (20 mL, 0.25 M concentration)[6].

-

Base and Catalyst Addition: Add TEA (1.4 mL, 10.0 mmol, 2.0 equiv) and DMAP (61 mg, 0.5 mmol, 0.1 equiv) to the solution. Stir the mixture for 10 minutes at room temperature to ensure complete homogeneity.

-

Cooling and Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 3,4-dimethoxybenzoyl chloride (1.10 g, 5.5 mmol, 1.1 equiv) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15–30 minutes using an addition funnel or syringe pump.

-

Critical Insight: Dropwise addition at 0 °C controls the exothermic nature of the reaction, minimizing the risk of diacylation or localized heating that leads to acyl chloride degradation.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir the mixture for 2 to 4 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is fully consumed.

-

Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO 3 (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) or by recrystallization from hot ethanol/water to afford the pure N -acylated product[6].

Figure 2: Step-by-step experimental workflow for the acylation of 2-aminothiazoles.

Self-Validating Analytical Checkpoints

To ensure the integrity of the synthesized compound, the protocol must be validated through orthogonal analytical techniques. The table below outlines the expected analytical signals that confirm successful amide coupling and rule out common side reactions (e.g., endocyclic acylation or esterification if hydroxyl groups are present).

Table 2: Analytical Data and Structural Validation

| Analytical Method | Target Observation | Causality / Significance |

| TLC (Hexane/EtOAc) | Disappearance of polar starting material; appearance of a new, less polar UV-active spot. | Acylation removes the primary amine, significantly reducing hydrogen bonding capacity and increasing the Rf value. |

| LC-MS (ESI+) | [M+H]+ corresponding to the exact mass + 164 Da. | Confirms the addition of the dimethoxybenzoyl moiety and the loss of HCl. |

| 1 H NMR (DMSO- d6 ) | Amide N-H peak at δ 10.5 – 12.5 ppm (1H, s). | This characteristic downfield shift confirms exocyclic amide bond formation. The absence of a primary amine signal ( ∼ 7.0 ppm) confirms complete conversion[6][9]. |

| 1 H NMR (DMSO- d6 ) | Methoxy peaks at δ 3.80 – 3.95 ppm (6H, s). | Confirms the structural integrity and incorporation of the 3,4-dimethoxybenzoyl group[6][9]. |

Sources

- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. US5981557A - Aminothiazole derivative, medicament containing the same, and intermediate for preparation of said compound - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Note: High-Throughput Screening Architecture for Novel Benzamide Libraries Targeting Class I HDACs

Executive Summary & Mechanistic Rationale

Benzamides represent a highly privileged pharmacophore in modern epigenetic drug discovery. Clinical candidates such as entinostat are synthetic benzamide derivatives that act as potent, Class I-selective histone deacetylase (HDAC) inhibitors[1]. The fundamental mechanism of action relies on the benzamide moiety penetrating the narrow, hydrophobic catalytic tunnel of the HDAC enzyme to chelate the active-site zinc ion (Zn²⁺). This blockade prevents the deacetylation of lysine residues on histone tails, thereby promoting chromatin decompaction, histone hyperacetylation, and the transcriptional activation of tumor suppressor and pro-apoptotic genes[2].

To efficiently mine novel benzamide libraries for next-generation epigenetic modulators, researchers require a robust, self-validating High-Throughput Screening (HTS) platform. This guide details a highly optimized, two-step fluorogenic biochemical assay designed to identify true catalytic inhibitors while systematically triaging false positives.

Assay Architecture: The Self-Validating System

Directly measuring the deacetylation of a peptide in a high-throughput format is challenging. Therefore, the gold standard for HDAC HTS is a coupled, two-step fluorogenic assay[3].

Causality of the Two-Step Design: By separating the enzymatic deacetylation from the signal generation, we isolate the primary target (HDAC) from the detection reagent. The assay utilizes a synthetic substrate, such as Boc-Lys(Ac)-AMC. In the first step, active HDAC removes the acetyl group. In the second step, a developer solution containing a protease (Trypsin) and a pan-HDAC inhibitor (Trichostatin A, TSA) is added. TSA instantly halts the HDAC reaction to ensure precise timing, while Trypsin selectively cleaves the amide bond of the deacetylated intermediate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore[4]. If a benzamide compound inhibits the HDAC, the acetyl group remains, blocking Trypsin cleavage and resulting in low fluorescence[3].

Fig 1: Two-step fluorogenic assay mechanism for HDAC inhibition screening.

Step-by-Step High-Throughput Screening Protocol

This protocol is optimized for a 384-well microplate format. Every step is designed to minimize assay artifacts and maximize reproducibility.

Phase 1: Reagent & Library Preparation

-

Assay Buffer Formulation: Prepare 50 mM HEPES (pH 7.4), 140 mM NaCl, 10 mM KCl, 1 mM TCEP, 1 mg/mL Bovine Serum Albumin (BSA), and 0.01% Triton X-100[4].

-

Causality: HEPES is chosen over Tris due to superior pH stability across temperature gradients[5]. BSA prevents the non-specific adsorption of hydrophobic benzamides and enzymes to the polystyrene plate walls[5]. Triton X-100 prevents compound aggregation, a primary cause of promiscuous false-positive inhibition. TCEP is used instead of DTT as it does not chelate the active-site zinc.

-

-

Library Formatting: Dilute the benzamide library in 100% DMSO.

Phase 2: Primary Screening Execution

-

Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the benzamide library into black, non-binding surface 384-well plates.

-

Control Wells: Include 50 nL DMSO (Negative Control / 0% Inhibition) and 50 nL of 1 mM Entinostat (Positive Control / 100% Inhibition).

-

-

Enzyme Addition: Dispense 15 µL of 2x HDAC1 enzyme solution (final concentration: 2 nM) into all wells except the blank controls.

-

Pre-Incubation (Critical Step): Centrifuge the plate at 1000 rpm for 1 minute and incubate at room temperature for 15 minutes.

-

Causality: Benzamides frequently exhibit slow, tight-binding kinetics. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate introduces competitive pressure.

-

-

Reaction Initiation: Dispense 15 µL of 2x Boc-Lys(Ac)-AMC substrate (final concentration: 15 µM, near its Km ) to all wells[4]. Incubate at 37°C for 60 minutes.

-

Reaction Termination & Development: Add 10 µL of Stop/Developer Solution (2 mg/mL Trypsin, 2 µM Trichostatin A in assay buffer)[4]. Incubate for 20 minutes at room temperature.

-

Signal Detection: Read fluorescence on a microplate reader (e.g., CLARIOstar) at λex = 360 nm and λem = 460 nm[4].

Phase 3: Counterscreening (De-risking)

Because the assay relies on Trypsin to generate the signal, any benzamide that inhibits Trypsin (or quenches AMC fluorescence) will appear as a false-positive HDAC inhibitor.

-

Trypsin Counterscreen: Run a parallel assay where the substrate is replaced with the pre-deacetylated intermediate (Boc-Lys-AMC) and HDAC is omitted. Compounds that reduce fluorescence in this assay are flagged as assay-interfering artifacts and removed from the hit progression.

Fig 2: High-throughput screening triage workflow for novel benzamide libraries.

Data Triage & Analytics

Assay validation is strictly governed by the Z'-factor, a dimensionless statistical parameter that evaluates the dynamic range and data variation of the HTS assay[6]. It is calculated using the means ( μ ) and standard deviations ( σ ) of the positive ( p ) and negative ( n ) controls:

Z′=1−∣μp−μn∣3(σp+σn)

An assay is considered "excellent" and ready for HTS if the Z'-factor is ≥ 0.5[7]. A well-optimized fluorogenic HDAC assay typically yields a Z'-factor > 0.85[4].

Quantitative Data Presentation

Below is a representative data triage matrix demonstrating how raw screening data is parsed to identify true benzamide leads.

| Compound ID | Scaffold Type | Primary Screen (% Inhibition at 10 µM) | Counterscreen (% Inhibition of Trypsin) | HDAC1 IC₅₀ (nM) | Plate Z'-Factor | Triage Decision |

| BZA-001 | Pyridyl-benzamide | 92.4 ± 1.2% | 2.1 ± 0.5% | 45.2 | 0.88 | Advance to Lead Opt |

| BZA-045 | Fluoro-benzamide | 88.7 ± 2.4% | 85.4 ± 1.1% | N/A | 0.86 | Discard (False Positive) |

| BZA-112 | Amino-benzamide | 12.3 ± 4.5% | 0.5 ± 0.2% | >10,000 | 0.89 | Discard (Inactive) |

| BZA-208 | Thio-benzamide | 76.5 ± 1.8% | 4.3 ± 0.8% | 310.5 | 0.88 | Advance (Secondary Hit) |

| Entinostat | Reference Control | 99.1 ± 0.4% | 0.2 ± 0.1% | 12.4 | 0.91 | Valid Control |

Table 1: Hit triage summary. BZA-045 is identified as a false positive due to its high inhibition in the Trypsin counterscreen, highlighting the necessity of the self-validating assay architecture.

References

-

[3] Wegener, D., Hildmann, C., Riester, D., & Schwienhorst, A. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry.

-

[6] Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). Validation of High Throughput Screening Assays. Broad Institute / Journal of Biomolecular Screening.

-

[5] Moreno-Yruela, C., et al. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols / ResearchGate.

-

[7] Zhang, X. D., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics / Oxford Academic.

-

[4] ACS Omega. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Publications.

-

[1] PMC. (2016). Entinostat: a promising treatment option for patients with advanced breast cancer. National Institutes of Health.

-

[2] Lane, A. A., & Chabner, B. A. (2009). Histone Deacetylase Inhibitors in Cancer Therapy. ASCO Publications.

Sources

- 1. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. data.broadinstitute.org [data.broadinstitute.org]

- 7. academic.oup.com [academic.oup.com]

In vitro cytotoxicity assay protocol for thiazole-based compounds

Topic: In Vitro Cytotoxicity Assay Protocol for Thiazole-Based Compounds

Introduction: The Role of Thiazole Scaffolds in Drug Discovery and the Imperative for Robust Cytotoxicity Screening

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse molecular interactions, making it a cornerstone in the design of novel therapeutics.[3][4] Thiazole-containing compounds have demonstrated a vast spectrum of biological activities, and several have been successfully developed into clinically approved drugs for anticancer, antiviral, and antifungal therapies.[1]

Given the potent biological activities of many thiazole derivatives, particularly in oncology, a primary and critical step in their preclinical evaluation is the assessment of cytotoxicity.[5] In vitro cytotoxicity assays serve as the frontline screening method to determine a compound's potency, selectivity, and preliminary mechanism of action against cancer cell lines. These assays provide the foundational data required to justify further investigation and guide the structure-activity relationship (SAR) studies essential for drug development.[6]

This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to reliably assess the cytotoxic effects of novel thiazole-based compounds. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, emphasizing the establishment of self-validating protocols to ensure data integrity and reproducibility.

Part 1: Foundational Considerations for Thiazole Compounds

Before initiating any cytotoxicity protocol, it is crucial to address the specific physicochemical properties of thiazole-based compounds, as these can significantly impact assay outcomes.

Solubility: The Achilles' Heel of In Vitro Assays

A frequent challenge encountered with heterocyclic compounds, including many thiazole derivatives, is poor aqueous solubility. Compounds precipitating in cell culture media will lead to inaccurate and non-reproducible results, as the effective concentration delivered to the cells is unknown.

-

The DMSO Dilemma: While Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing stock solutions, its final concentration in the assay well must be carefully controlled. Typically, the final DMSO concentration should not exceed 0.5%, as higher levels can induce cytotoxicity and confound results. It is imperative to include a "vehicle control" (cells treated with the same final concentration of DMSO as the highest compound concentration) in every experiment to account for any solvent-induced effects.

-

Mitigation Strategies: If a compound precipitates upon dilution from a DMSO stock into aqueous media, several strategies can be employed. These include pH adjustment for ionizable compounds or the use of formulation aids like cyclodextrins, which can form inclusion complexes to enhance solubility.

Potential for Assay Interference

The chemical structure of thiazole derivatives presents a potential for direct interference with certain assay reagents.

-

Tetrazolium Salt Reduction: Assays like MTT and XTT rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. Compounds with inherent reducing potential can directly reduce the tetrazolium salt, leading to a false-positive signal (apparent high viability) that is independent of cellular metabolic activity.

-

The Essential Control: To account for this, a "compound-only" or "medium blank" control is non-negotiable. This involves adding the compound to cell-free culture medium along with the assay reagent. Any significant signal generated in these wells indicates direct assay interference and must be subtracted from the values obtained from cell-containing wells.

Part 2: Core Cytotoxicity Assay Protocols

No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, employing orthogonal assays that measure different cellular endpoints is highly recommended. Below are detailed protocols for three standard assays that probe metabolic activity, membrane integrity, and apoptosis induction.

Protocol: MTT Assay for Metabolic Viability

This colorimetric assay is a workhorse for cytotoxicity screening, measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][8]

Principle: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Materials and Reagents:

-

Thiazole-based compound(s) of interest

-

Human cancer cell line (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter and stored at 4°C, protected from light.[9]

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Sterile 96-well flat-bottom tissue culture plates.

-

Multi-channel pipette.

-

Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the thiazole compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should remain constant across all wells (typically ≤0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

-

-

Establish Controls (Crucial for Data Validity):

-

Untreated Control: Cells in culture medium only.

-

Vehicle Control: Cells treated with the same final concentration of DMSO used for the compounds.

-

Medium Blank: Culture medium without cells, used for background subtraction.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[9] Shake the plate on an orbital shaker for 10 minutes at low speed to fully dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.